![molecular formula C17H15ClF3N5O2 B2419930 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide CAS No. 1428356-32-4](/img/structure/B2419930.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2 and its molecular weight is 413.79. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Antiasthma Agents
Compounds related to the triazolopyrimidines, including variations such as the 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been explored for their activity as mediator release inhibitors, potentially offering therapeutic benefits in the treatment of asthma. These compounds demonstrate promising pharmacological and toxicological profiles, indicating their utility in further medicinal chemistry efforts aimed at developing new antiasthma agents (Medwid et al., 1990).
Imaging the Translocator Protein with PET
Derivatives of the phenylpyrazolo[1,5-a]pyrimidineacetamides, including specific compounds designed for PET imaging, showcase the application of triazolopyrimidines in developing selective radioligands. These compounds, such as DPA-714, highlight the compound's relevance in neuroimaging, particularly for imaging the translocator protein (18 kDa), which is significant in studying various neurological conditions (Dollé et al., 2008).
Modulators of the A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, exemplified by SCH 442416, have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. This application underscores the compound's significance in the development of pharmacological probes for studying the A2A adenosine receptor, a target of interest for various neurological and cardiovascular diseases (Kumar et al., 2011).
Anticancer Agents
Triazolopyrimidines have been explored for their anticancer properties, with certain derivatives demonstrating a unique mechanism of tubulin inhibition. These compounds offer insights into novel approaches for cancer therapy, particularly through mechanisms distinct from those of existing tubulin-targeting agents. Their ability to overcome resistance associated with multidrug resistance transporter proteins further emphasizes their potential in anticancer drug development (Zhang et al., 2007).
Amplifiers of Phleomycin
Compounds incorporating the triazolopyrimidine moiety have been studied for their role as amplifiers of phleomycin, showcasing their potential in enhancing the efficacy of existing antimicrobial agents. This application indicates the compound's versatility in contributing to the development of more effective treatments against microbial infections (Brown et al., 1978).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O2/c1-8-9(2)22-10(3)26-15(8)24-25(16(26)28)7-14(27)23-13-6-11(17(19,20)21)4-5-12(13)18/h4-6H,7H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATODDZQSHBFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N2C1=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.